N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a compound that belongs to the class of organic compounds known as coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour yields the desired product . The resulting crude product is purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted coumarin derivatives .
Scientific Research Applications
N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, which play crucial roles in biological processes . The compound’s ability to regulate reactive oxygen species and inhibit microtubule polymerization also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block for synthesizing various biologically active compounds highlights its significance in scientific research .
Properties
Molecular Formula |
C13H11NO6 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
GZQRLXGAFLYCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
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